4-Amino-6-biphenyl-4-yl-1,6-dihydro-1,3,5-triazine-2-thiol
Overview
Description
4-Amino-6-biphenyl-4-yl-1,6-dihydro-1,3,5-triazine-2-thiol is a chemical compound with the molecular formula C15H14N4S and a molecular weight of 282.36 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a triazine ring and a biphenyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-biphenyl-4-yl-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the nucleophilic addition of arylamine to a triazine derivative. One common method involves the reaction of cyanuric chloride with 4-aminobenzoic acid in the presence of sodium carbonate as an acid scavenger . The reaction is carried out in an ice bath to control the temperature and ensure the selective substitution of one chloride ion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-biphenyl-4-yl-1,6-dihydro-1,3,5-triazine-2-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The amino and thiol groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically results in the formation of disulfides, while substitution reactions can yield a variety of derivatives depending on the electrophile used .
Scientific Research Applications
4-Amino-6-biphenyl-4-yl-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-6-biphenyl-4-yl-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with various molecular targets. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, affecting their function and activity . Additionally, the triazine ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1,3,5-triazine-2-amine: A triazine derivative with similar reactivity but different substituents.
4-Amino-1,3,5-triazine-2-thiol: A simpler triazine compound with similar functional groups but lacking the biphenyl group.
Uniqueness
4-Amino-6-biphenyl-4-yl-1,6-dihydro-1,3,5-triazine-2-thiol is unique due to the presence of both a biphenyl group and a triazine ring, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in proteomics research and other scientific applications .
Properties
IUPAC Name |
4-amino-2-(4-phenylphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c16-14-17-13(18-15(20)19-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,(H4,16,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLSYVWXTBXQPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3NC(=S)NC(=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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